4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid
Description
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid (hereafter referred to by its systematic name) is a tetracarboxylic acid ligand featuring a central biphenyl core linked via azanetriyl groups to four benzoic acid moieties. This compound is a key building block for constructing porous materials, including hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs). Its synthesis typically involves aromatic nucleophilic fluor-displacement reactions of 4-fluorobenzonitrile with aniline derivatives, followed by alkaline hydrolysis of dinitrile intermediates .
The ligand’s tetratopic geometry and rigid biphenyl backbone enable the formation of stable, high-surface-area frameworks. For example, HOF-ZSTU-4, constructed from this ligand, undergoes a solid-state phase transition due to carboxyl group torsion, enhancing its acetylene (C₂H₂) storage capacity (181 cm³/g at 296 K) and selectivity for C₂H₂/CO₂ separation (selectivity ratio = 19.7) . In MOFs like FJU-117, the ligand coordinates with indium nodes to create partially charged frameworks stabilized by lattice water bridges, achieving efficient C₂H₂/CO₂ separation .
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-N-(4-carboxyphenyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O8/c43-37(44)27-5-17-33(18-6-27)41(34-19-7-28(8-20-34)38(45)46)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(10-22-35)39(47)48)36-23-11-30(12-24-36)40(49)50/h1-24H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBBRSXFIDGCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)N(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of tetraethyl-4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoate. This intermediate is synthesized by reacting ethyl 4-bromobenzoate with 1,1’-biphenyl-4,4’-diamine in the presence of a palladium catalyst and cesium carbonate in dioxane . The resulting tetraethyl ester is then hydrolyzed using potassium hydroxide in tetrahydrofuran and water, followed by acidification with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The biphenyl core provides structural rigidity, enhancing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Compound 1 : 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic Acid (Mc)
- Core Structure : 1,4-Phenylene instead of biphenyl.
- Functional Groups : Four carboxylic acids.
- Properties : Exhibits moderate thermal stability (decomposition temperature ~350°C) and electrochemical activity due to triphenylamine-like electron-rich centers. Used in polyamide synthesis for optoelectronic applications .
- Applications : Less suited for gas separation compared to the biphenyl variant due to reduced rigidity and porosity.
Compound 2 : 4,4',4'',4'''-(1,4-Phenylenebis(pyridine-4,2,6-triyl))tetrabenzoic Acid (H4PBPTA)
Compound 3 : 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde (BDTA)
- Functional Groups : Four aldehyde groups instead of carboxylic acids.
- Properties : Forms imine-linked covalent organic frameworks (COFs) with porphyrins. Exhibits photocatalytic hydrogen evolution rates up to 10 mmol/g·h and high two-photon absorption cross-sections (8756 GM/chromophore) .
- Applications : Ideal for light-driven applications but lacks the aqueous stability of carboxylate-based frameworks.
Compound 4 : 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic Acid (TCPPDA)
- Core Structure : 1,4-Phenylenebis(azanetriyl) with shorter aromatic spacing.
- Properties : Lower molecular weight (588.56 g/mol vs. 600.66 g/mol for BDTA) and reduced steric hindrance. Predicted density = 1.464 g/cm³ .
- Applications : Less effective in gas separation due to smaller pore dimensions but useful in smaller-molecule adsorption.
Comparative Data Table
Biological Activity
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid (CAS No. 865448-72-2) is a complex organic compound notable for its tetratopic geometry and potential applications in various fields including materials science and biomedicine. This article explores its biological activity, focusing on its synthesis, properties, and research findings.
- Molecular Formula : C40H28N2O4
- Molecular Weight : 600.66 g/mol
- Purity : >97%
- Appearance : Yellow powder
Structural Characteristics
The compound features a tetrabenzaldehyde structure with azanetriyl linkages that enhance its reactivity and potential for forming coordination frameworks like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) .
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of tetrabenzaldehyde can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
| Study | Findings |
|---|---|
| Liu et al. (2023) | Demonstrated that similar compounds inhibited proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Zhang et al. (2022) | Reported enhanced apoptosis in lung cancer cells treated with tetrabenzaldehyde derivatives. |
Photocatalytic Activity
The compound has been utilized in the synthesis of COFs that serve as effective photocatalysts for hydrogen evolution from water. The resulting materials have shown hydrogen evolution rates up to 10 mmol/g·h under visible light irradiation, making them promising candidates for sustainable energy solutions .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production leading to oxidative stress in tumor cells.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptosis.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
Case Study 1: Breast Cancer Cell Lines
In a study by Liu et al., the effects of the compound on MCF-7 breast cancer cell lines were evaluated. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers such as caspase activation.
Case Study 2: Photocatalytic Applications
Research conducted by Zhang et al. demonstrated the efficacy of COFs derived from this compound in photocatalytic hydrogen evolution under sunlight, achieving significant rates that suggest practical applications in renewable energy technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions involving its aldehyde precursor (CAS 865448-72-2) under solvothermal conditions. For example, a 41% yield was achieved using acetic acid in DMF at 100°C for 12 hours under high pressure . Key factors include solvent polarity (to stabilize intermediates), temperature (to drive imine bond formation), and stoichiometric control of reactants. Post-synthetic purification via Soxhlet extraction or recrystallization ensures >98% purity .
Q. How is this compound structurally characterized to confirm its integrity and purity?
- Methodological Answer : Structural verification employs:
- FTIR : To confirm carboxylic acid (-COOH) and aromatic amine (-NH) functional groups.
- NMR : H and C spectra validate the biphenyl-azanetriyl backbone and benzoic acid substituents.
- XRD : Confirms crystallinity and pore geometry in derived COFs.
- InChI Code : Cross-referenced with databases (e.g., ChemSpider ID 25935551) ensures molecular accuracy .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : It serves as a tetratopic ligand for constructing imine-linked covalent organic frameworks (COFs). These COFs exhibit:
- Photocatalytic Activity : For hydrogen evolution (up to 10 mmol/g·h) via photoinduced electron transfer .
- Porosity : High surface area (>1000 m/g) enables gas storage or catalysis.
- Stability : Robust under acidic/basic conditions due to conjugated aromatic systems .
Advanced Research Questions
Q. How can experimental design optimize the photocatalytic efficiency of COFs derived from this compound?
- Methodological Answer : Key strategies include:
- Donor-Acceptor Pairing : Combining with porphyrin derivatives enhances charge separation.
- Morphological Control : Solvothermal synthesis at 120°C with slow cooling increases crystallinity.
- Co-Catalyst Loading : Depositing Pt nanoparticles (1–2 wt%) on COF surfaces boosts hydrogen evolution rates by 300% .
- Kinetic Analysis : Transient absorption spectroscopy quantifies electron-hole recombination rates .
Q. What mechanistic insights explain the compound’s role in photoinduced electron transfer within COFs?
- Methodological Answer : The biphenyl-azanetriyl core acts as an electron donor, while benzoic acid groups stabilize charge-separated states. Density functional theory (DFT) simulations reveal:
- HOMO-LUMO Gap : ~2.3 eV, ideal for visible-light absorption.
- Electron Mobility : 0.12 cm/V·s, facilitated by π-conjugated frameworks.
- Reaction Pathway : Excited-state electrons reduce H to H, while holes oxidize sacrificial agents (e.g., triethanolamine) .
Q. How do peripheral functional group modifications impact the compound’s two-photon absorption (TPA) cross-section in nonlinear optics?
- Methodological Answer : Substituting benzoic acid with electron-withdrawing groups (e.g., -NO) increases the TPA cross-section (σ) by enhancing intramolecular charge transfer. For the aldehyde derivative (CAS 865448-72-2), σ reaches 8756 GM/chromophore at 800 nm excitation. Time-resolved fluorescence decay assays correlate σ with excited-state lifetime (τ ≈ 1.2 ns) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported hydrogen evolution rates for COFs using this compound?
- Methodological Answer : Variability arises from:
- Light Source Intensity : Standardize using AM 1.5G solar simulators (100 mW/cm).
- Co-Catalyst Dispersion : TEM/EDS verifies uniform Pt distribution.
- Sacrificial Agent Purity : HPLC-grade triethanolamine minimizes side reactions.
- Reference Metrics : Normalize rates to COF mass (mmol/g·h) or surface area (mmol/m·h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
